molecular formula C9H10O2S B12315856 Methyl 3-methyl-2-sulfanylbenzoate

Methyl 3-methyl-2-sulfanylbenzoate

Cat. No.: B12315856
M. Wt: 182.24 g/mol
InChI Key: OAVIHBJAWLQJCR-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-sulfanylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a thiol group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-sulfanylbenzoate can be synthesized through the esterification of 3-methyl-2-sulfanylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-2-sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Methyl 3-methyl-2-sulfinylbenzoate or methyl 3-methyl-2-sulfonylbenzoate.

    Reduction: 3-methyl-2-sulfanylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

Methyl 3-methyl-2-sulfanylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving thiol-containing compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-sulfanylbenzoate involves its interaction with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Methyl 2-sulfanylbenzoate: Similar structure but with the thiol group in a different position.

    Methyl 4-methyl-2-sulfanylbenzoate: Another isomer with the methyl group in a different position.

Uniqueness: Methyl 3-methyl-2-sulfanylbenzoate is unique due to the specific positioning of the methyl and thiol groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

methyl 3-methyl-2-sulfanylbenzoate

InChI

InChI=1S/C9H10O2S/c1-6-4-3-5-7(8(6)12)9(10)11-2/h3-5,12H,1-2H3

InChI Key

OAVIHBJAWLQJCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)S

Origin of Product

United States

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